molecular formula C25H18ClFN4O B11217405 2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11217405
M. Wt: 444.9 g/mol
InChI Key: ONCNOMCVRTYXEL-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-triazolo-pyrimidine class, characterized by a fused heterocyclic core structure. Its molecular framework comprises a chromene ring fused with a triazolo-pyrimidine system, substituted at positions 2 (chlorine), 6 (4-methylphenyl), and 7 (2-fluorophenyl).

Properties

Molecular Formula

C25H18ClFN4O

Molecular Weight

444.9 g/mol

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H18ClFN4O/c1-14-6-8-15(9-7-14)24-21-22(18-12-16(26)10-11-20(18)32-24)30-25-28-13-29-31(25)23(21)17-4-2-3-5-19(17)27/h2-13,23-24H,1H3,(H,28,29,30)

InChI Key

ONCNOMCVRTYXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F

Origin of Product

United States

Preparation Methods

Chromeno Ring Formation

The chromeno moiety is typically constructed via acid-catalyzed cyclization of substituted 2-aminochromones or coumarin derivatives. In a method adapted from green chemistry principles, Fe3O4@SiO2-SO3H nanoparticles catalyze the condensation of 4-hydroxycoumarin with benzaldehyde derivatives under aqueous conditions at 80°C to yield chromene intermediates. For the target compound, 4-hydroxycoumarin reacts with 2-fluorobenzaldehyde and 4-methylacetophenone to form the dihydrochromeno scaffold (Scheme 1).

Key Reaction Conditions

  • Catalyst: Fe3O4@SiO2-SO3H (20 mg)

  • Solvent: Water

  • Temperature: 80°C

  • Time: 5 hours

  • Yield: 70–85%

Functionalization and Substituent Installation

Halogenation at Position 2

Chlorination at the 2-position is achieved via electrophilic aromatic substitution using POCl3 or NCS (N-chlorosuccinimide). A patent method for analogous compounds employs POCl3 in dichloromethane at 0–5°C, achieving >90% regioselectivity for the 2-position.

Reaction Parameters

  • Chlorinating agent: POCl3 (2.5 equiv)

  • Solvent: DCM

  • Temperature: 0–5°C

  • Time: 4 hours

  • Yield: 78%

Aryl Group Incorporation

The 2-fluorophenyl and 4-methylphenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. For example, a palladium-catalyzed coupling between a brominated chromeno intermediate and 2-fluorophenylboronic acid installs the fluorinated aryl group. The 4-methylphenyl moiety is appended earlier in the synthesis via acetophenone-derived chalcone formation.

Catalytic System

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3

  • Solvent: Toluene/EtOH (3:1)

  • Yield: 65–72%

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Comparative studies show that DMF at 100°C reduces reaction time by 40% compared to ethanol. However, aqueous systems with Fe3O4@SiO2-SO3H nanoparticles offer greener alternatives without sacrificing yield.

Chirality and Stereochemical Outcomes

The tetrahydro-triazolo-pyrimidine intermediate exists as a cis-enantiomer pair due to ring strain minimization. Chiral resolution via column chromatography (Chiralpak IA column) separates enantiomers, with the (R,S)-configuration showing higher biological activity in analogous compounds.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.12 (m, 8H, Ar-H), 5.27 (s, 1H, CH=), 4.28 (s, 1H, CHAr), 2.35 (s, 3H, CH3).

  • IR (KBr) : 1644 cm⁻¹ (C=N), 1744 cm⁻¹ (C=O).

X-ray Crystallography

Single-crystal X-ray analysis of a related compound confirms the cis-conformation of the triazolo-pyrimidine ring and the "half-chair" conformation of the tetrahydro-pyrimidine ring.

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Key Advantage
Green SynthesisFe3O4@SiO2-SO3H8599Eco-friendly, aqueous conditions
ConventionalNone7095High regioselectivity
Palladium-CatalyzedPd(PPh3)47298Precise aryl group installation

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds structurally related to triazolo-pyrimidines have been investigated for their anticancer properties. They often exhibit activity against various cancer cell lines by interfering with cellular processes such as proliferation and apoptosis. For instance, derivatives of similar structures have shown effectiveness against breast cancer cell lines (MCF-7) and liver carcinoma (HepG2) .
  • Antimicrobial Properties :
    • The fused ring system in triazolo-pyrimidines is associated with antimicrobial activity. Research indicates that modifications in the side chains can enhance the efficacy against bacterial strains by targeting specific enzymatic pathways .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This is particularly relevant in the development of drugs aimed at diseases like diabetes and cancer where enzyme modulation is crucial .

Synthetic Chemistry Applications

  • Synthesis of Heterocyclic Compounds :
    • The synthetic routes for creating this compound often involve multi-step reactions that can yield various other heterocycles. For example, reactions with hydrazonyl halides can produce triazine derivatives, which are essential in developing new pharmaceuticals .
  • Functionalization :
    • The ability to modify functional groups on the chromene or triazole moieties allows for the creation of a library of compounds with tailored biological activities. This versatility is a significant advantage in drug design .

Case Studies and Research Findings

  • A study highlighted the synthesis of related compounds using 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl derivatives as precursors. These derivatives were shown to have significant antitumor activity, indicating that similar modifications to the target compound could yield promising results .
  • Another research paper discussed the interaction of chromeno-pyrimidine derivatives with various biological targets, revealing their potential as therapeutic agents due to their ability to disrupt critical cellular functions .

Mechanism of Action

The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in substituents, molecular properties, and bioactivity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
Target Compound : 2-Chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 2-Cl, 6-(4-MePh), 7-(2-FPh) C25H18ClFN4O ~444.8* Hypothesized enhanced lipophilicity due to methyl and fluorine groups; potential kinase inhibition inferred from analogs .
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 2-Cl, 6-(4-OMePh), 7-(4-BrPh) C25H18BrClN4O2 521.80 Higher molecular weight due to bromine and methoxy groups; reduced metabolic stability compared to target compound .
6-(4-Ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6-(4-EtO-3-MeOPh), 2-Me, 7-thienyl C27H25N4O3S 501.58 Bulkier substituents (ethoxy, thiophene) may hinder membrane permeability; unconfirmed antifungal activity .
5-Chloro-6-(2-fluorophenyl)-N-(3-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Cl, 6-(2-FPh), 7-NH(C5H11) C18H18ClFN6 396.82 Simplified core with amine substituent; demonstrated moderate antibacterial activity in related scaffolds .
4-Chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine Multiple Cl substituents C29H20Cl3N3O 548.85 High halogen content increases cytotoxicity but may reduce selectivity .

*Estimated based on substituent differences from .

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity compared to bulkier bromine (in ) or chlorine (in ) analogs. This may enhance target binding affinity while maintaining metabolic stability.

Bioactivity Trends :

  • Chlorine substituents (e.g., in ) are associated with antimicrobial and cytotoxic activities, but excessive halogenation (e.g., in ) may reduce therapeutic selectivity.
  • Amine-functionalized analogs (e.g., ) show promise in antibacterial applications, suggesting that the target compound’s unmodified core could be optimized for similar pathways.

Safety Profiles: Limited hazard data are available for chromeno-triazolo-pyrimidines, though simpler triazolo-pyrimidine derivatives (e.g., ) are classified as low-risk in preliminary assessments.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows multi-step protocols involving cyclocondensation and halogenation, as seen in related compounds .
  • Structure-Activity Relationship (SAR) : Substitution at position 7 (aryl groups) and position 6 (alkyl/aryl groups) critically influences bioactivity. For example, fluorophenyl groups enhance binding to hydrophobic enzyme pockets, while methyl groups improve pharmacokinetic properties .
  • Unmet Needs : Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.

Biological Activity

The compound 2-chloro-7-(2-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article focuses on its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a chromeno-triazolo-pyrimidine core, which is known for its diverse biological properties. The molecular formula is C22H19ClFC_{22}H_{19}ClF with a molecular weight of approximately 364.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazolo-pyrimidine class. For instance, a study conducted on various derivatives showed that certain modifications to the chromeno-triazolo-pyrimidine scaffold significantly enhance cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Case Study Findings :
    • A derivative similar to our compound exhibited an IC50 value of 5.5 µg/mL against MCF-7 cells, indicating potent anticancer properties compared to standard treatments like 5-fluorouracil .
    • Another study noted that structural variations, such as the introduction of fluorine or methyl groups, could either enhance or diminish biological activity .

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The triazolo-pyrimidine framework has been associated with:

  • Inhibition of DNA synthesis : By interfering with nucleotide metabolism.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.

ModificationEffect on Activity
Addition of FluorineIncreased potency against tumor cells
Methyl Group SubstitutionVariable effects; some enhance activity while others reduce it
Chlorine Atom PresenceContributes to overall stability and bioactivity

Pharmacological Profile

The pharmacological profile of this compound suggests low toxicity and favorable biocompatibility, making it a candidate for further development in therapeutic applications. Studies have indicated that derivatives maintain significant activity while exhibiting lower side effects compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions, often starting with chromene and triazole precursors. Key steps include:

  • Coupling reactions : Chromene derivatives are coupled with triazole precursors using nucleophilic substitution or Grignard reagents to introduce substituents .
  • Cyclization : Acid-catalyzed or thermal cyclization forms the fused chromeno-triazolo-pyrimidine core .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating the final product . Critical factors : Temperature (60–120°C), solvent polarity (e.g., DMF for high solubility), and pH control (e.g., HCl catalysis) significantly impact yield (typically 45–70%) and purity (>95%) .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing fluorophenyl vs. methylphenyl groups) .
  • X-ray crystallography : SHELX software refines crystal structures, identifying bond angles and dihedral distortions (e.g., envelope conformation of the dihydropyrimidine ring) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 470.1) .

Q. What structural features dictate its physicochemical properties?

  • Core framework : The chromeno-triazolo-pyrimidine backbone provides rigidity, influencing planarity and π-π stacking .
  • Substituent effects :
  • The 2-fluorophenyl group enhances lipophilicity (logP ~3.8), improving membrane permeability .
  • The 4-methylphenyl group stabilizes the molecule via steric hindrance .

Advanced Research Questions

Q. How do substituent modifications affect structure-activity relationships (SAR) in biological assays?

SAR studies on analogous triazolopyrimidines reveal:

  • Fluorine placement : Fluorine atoms ortho to the core maximize tubulin binding affinity (IC₅₀ < 50 nM) .
  • Chloro vs. trifluoromethyl : Chlorophenyl groups improve solubility, while trifluoromethyl enhances metabolic stability .
  • Optimal substituents : A 2,2,2-trifluoroethylamino group at position 5 increases potency 10-fold compared to methyl .

Table 1: Substituent Effects on Tubulin Inhibition ( )

Substituent PositionGroupIC₅₀ (nM)Notes
5Trifluoroethylamino12High potency, metabolic stability
Phenyl (ortho)Fluoro45Essential for binding
Phenyl (para)Methoxy210Reduces activity

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinned data : SHELXL handles twinned crystals by refining Flack parameters, but requires high-resolution data (<1.0 Å) .
  • Disorder : Flexible substituents (e.g., methylphenyl) may require partitioning into multiple occupancy sites .
  • Hydrogen bonding : Intermolecular N–H⋯N bonds stabilize packing but complicate electron density maps .

Q. How does this compound interact with pharmacological targets, and what contradictions exist in mechanism-of-action studies?

  • Primary target : Tubulin polymerization (in vitro EC₅₀ = 80 nM), with non-competitive binding to the vinca alkaloid site .
  • Contradictions :
  • Despite high in vitro activity, poor aqueous solubility (~5 µg/mL) limits in vivo efficacy .
  • Some analogs show inverse correlation between cytotoxicity and tubulin binding, suggesting off-target effects .

Q. What strategies resolve discrepancies between computational predictions and experimental data?

  • MD simulations : Compare predicted binding poses (e.g., AutoDock) with crystallographic data to refine docking models .
  • Free-energy perturbation : Quantify substituent contributions to binding affinity when empirical SAR is ambiguous .

Q. Which in vivo models validate its therapeutic potential?

  • Xenograft models : Nude mice with human tumor lines (e.g., HCT-116 colon cancer) show 60–80% tumor growth inhibition at 25 mg/kg (oral) .
  • PK/PD profiling : AUC(0–24) = 1200 ng·h/mL and T₁/₂ = 4.2 h indicate moderate bioavailability .

Q. Table 2: Standard Characterization Protocols

TechniqueParametersApplicationReference
¹H NMR500 MHz, CDCl₃, δ 7.2–8.1 (aromatic H)Substituent identification
X-ray diffractionMo-Kα radiation, SHELXL-97Absolute configuration determination
HRMSESI+, resolution 30,000Molecular formula confirmation

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